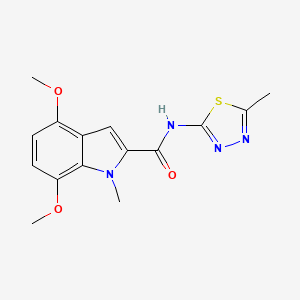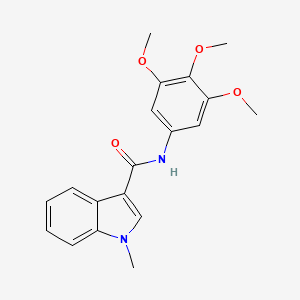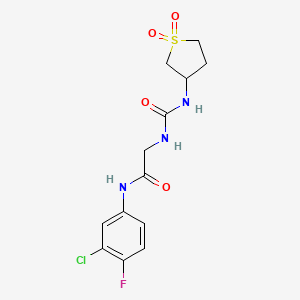
7-hydroxy-4-methyl-8-(thiomorpholin-4-ylmethyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-HYDROXY-4-METHYL-8-(1,4-THIAZINAN-4-YLMETHYL)-2H-CHROMEN-2-ONE is a synthetic organic compound that belongs to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-HYDROXY-4-METHYL-8-(1,4-THIAZINAN-4-YLMETHYL)-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under basic conditions.
Introduction of the thiazinan-4-ylmethyl group: This step may involve the reaction of the chromen-2-one core with a thiazinan-4-ylmethyl halide in the presence of a base such as potassium carbonate.
Hydroxylation and methylation: The final steps may include hydroxylation and methylation reactions to introduce the hydroxy and methyl groups at the desired positions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-HYDROXY-4-METHYL-8-(1,4-THIAZINAN-4-YLMETHYL)-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The thiazinan-4-ylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-HYDROXY-4-METHYL-8-(1,4-THIAZINAN-4-YLMETHYL)-2H-CHROMEN-2-ONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, 7-HYDROXY-4-METHYL-8-(1,4-THIAZINAN-4-YLMETHYL)-2H-CHROMEN-2-ONE may be explored as a lead compound for the development of new drugs. Its pharmacokinetic and pharmacodynamic properties can be optimized to enhance its therapeutic potential.
Industry
In industrial applications, this compound may be used as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 7-HYDROXY-4-METHYL-8-(1,4-THIAZINAN-4-YLMETHYL)-2H-CHROMEN-2-ONE depends on its specific biological activity. For example, if it exhibits antimicrobial properties, it may target bacterial cell walls or enzymes involved in bacterial metabolism. If it has anti-inflammatory effects, it may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: A simpler analog without the thiazinan-4-ylmethyl group.
4-Methylumbelliferone: Another coumarin derivative with known biological activities.
Thiazine derivatives: Compounds containing the thiazine ring, which may have similar biological properties.
Uniqueness
The uniqueness of 7-HYDROXY-4-METHYL-8-(1,4-THIAZINAN-4-YLMETHYL)-2H-CHROMEN-2-ONE lies in its combination of the chromen-2-one core with the thiazinan-4-ylmethyl group. This structural feature may confer unique biological activities and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C15H17NO3S |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
7-hydroxy-4-methyl-8-(thiomorpholin-4-ylmethyl)chromen-2-one |
InChI |
InChI=1S/C15H17NO3S/c1-10-8-14(18)19-15-11(10)2-3-13(17)12(15)9-16-4-6-20-7-5-16/h2-3,8,17H,4-7,9H2,1H3 |
InChI Key |
VPCUJNIUMJZAKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2CN3CCSCC3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-({[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B10999028.png)
![N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B10999035.png)
![N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B10999038.png)
![N-(4-chlorobenzyl)-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B10999050.png)


![4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(thiophen-2-yl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B10999065.png)
![N-[4-(2-Amino-2-oxoethyl)-1,3-thiazol-2-YL]-4-[5,11-dioxo-6A,11-dihydroisoindolo[2,1-A]quinazolin-6(5H)-YL]butanamide](/img/structure/B10999067.png)
![N-(3-chloro-4-fluorophenyl)-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide](/img/structure/B10999070.png)


![N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B10999087.png)
methanone](/img/structure/B10999092.png)
![6-(2-methoxyphenyl)-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B10999098.png)
